

Odatroltide in Acute Ischemic Stroke: A Comparative Meta-Analysis of Clinical Trial Data

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Compound of Interest		
Compound Name:	Odatroltide	
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This guide provides a meta-analysis of the available clinical trial data for **Odatroltide** (LT3001), a novel investigational drug for the treatment of acute ischemic stroke (AIS). Its safety and efficacy are compared with established standard-of-care treatments, intravenous alteplase (rtPA) and endovascular thrombectomy (EVT). This document is intended for researchers, scientists, and drug development professionals to offer an objective comparison based on current experimental data.

Executive Summary

Odatroltide is a novel synthetic peptide with a dual mechanism of action, exhibiting both thrombolytic and neuroprotective properties.[1] In a Phase 2 clinical trial, **Odatroltide** demonstrated a favorable safety profile and potential for improved functional outcomes in patients with AIS when administered within 24 hours of symptom onset.[1][2] Notably, the trial enrolled patients who were ineligible for or did not receive standard thrombolytic therapy or mechanical thrombectomy.[2] This positions **Odatroltide** as a potential therapeutic option for a broader patient population.

Data Presentation

Table 1: Efficacy of Odatroltide vs. Placebo in Acute Ischemic Stroke (Phase 2 Trial: NCT04091945)



Efficacy Outcome	Odatroltide (n=16)	Placebo (n=8)
Excellent Functional Outcome (mRS 0-1) at 90 days	21%[2]	14%[2]
Good Functional Outcome (mRS 0-2) at 90 days	50.0%	57.2%
Major Neurological Improvement (NIHSS improvement ≥4 points) at 30 days	47%[2]	14%[2]
Major Neurological Improvement in patients with baseline NIHSS ≥6	78%	Not Reported

Table 2: Safety of Odatroltide vs. Placebo in Acute Ischemic Stroke (Phase 2 Trial: NCT04091945)

Safety Outcome	Odatroltide (n=16)	Placebo (n=8)
Symptomatic Intracranial Hemorrhage (sICH) within 36 hours	0%[1][2]	0%[1][2]
Asymptomatic Intracranial Hemorrhage (aICH) within 24 hours	6.3%	12.5%
Mortality within 90 days	Not statistically significant difference	Not statistically significant difference

Table 3: Comparative Efficacy of Standard of Care Treatments in Acute Ischemic Stroke



Treatment	Trial/Analysis	Patient Population	Excellent Functional Outcome (mRS 0-1) at 90 days	Good Functional Outcome (mRS 0-2) at 90 days
Alteplase (0.9 mg/kg)	THAWS	Wake-up/unclear onset stroke	47.1%	58.8%[3]
Endovascular Thrombectomy	SELECT2	Large ischemic core	Not Reported	20%[4]
Endovascular Thrombectomy	TENSION	Large vessel occlusion	Not Reported	Median mRS of 4 (vs. 6 with medical treatment)[5]
Endovascular Thrombectomy	DAWN	6-24 hours post- onset	Not Reported	49%[6]

Table 4: Comparative Safety of Standard of Care Treatments in Acute Ischemic Stroke

Symptomatic Treatment Trial/Analysis **Intracranial** Mortality at 90 days **Hemorrhage (sICH)** 1.4%[3] Alteplase (0.6 mg/kg) **THAWS** 2.8%[3] Rare (1 patient in Not significantly Endovascular SELECT2 thrombectomy group) different from medical Thrombectomy [4] management Endovascular 40% (vs. 51% with **TENSION** 5%[5] Thrombectomy medical treatment)[5] Endovascular **DAWN** 19%[6] 6%[6] Thrombectomy



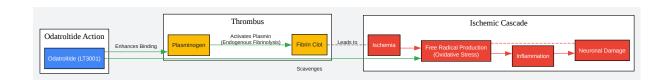
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Experimental Protocols Odatroltide Phase 2 Clinical Trial (NCT04091945)

This was a multicenter, randomized, double-blind, placebo-controlled study.[1][2]

- Patient Population: The trial enrolled 24 patients with acute ischemic stroke with a National Institutes of Health Stroke Scale (NIHSS) score of 4-30.[1][2] A key inclusion criterion was that patients were untreated with intravenous thrombolysis or endovascular thrombectomy.[1]
 [2]
- Intervention: Patients were randomized in a 2:1 ratio to receive a single intravenous dose of
 Odatroltide (0.025 mg/kg) or a placebo within 24 hours of stroke symptom onset.[1][2]
- Primary Safety Outcome: The primary safety endpoint was the occurrence of symptomatic intracranial hemorrhage (sICH) within 36 hours of treatment.[1][2]
- Efficacy Outcomes: Efficacy was assessed by the proportion of patients achieving an
 excellent functional outcome (modified Rankin Scale [mRS] score of 0-1) at 90 days, a good
 functional outcome (mRS 0-2) at 90 days, and major neurological improvement (a decrease
 of ≥4 points in the NIHSS score) at 30 days.[1]

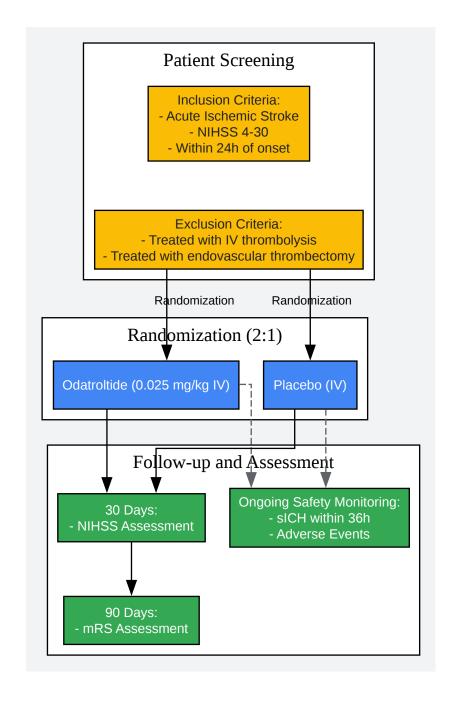
Mandatory Visualization



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Caption: Odatroltide's dual mechanism of action in acute ischemic stroke.





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Caption: Experimental workflow of the **Odatroltide** Phase 2 clinical trial.

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